methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate
CAS No.: 1105214-54-7
Cat. No.: VC7555716
Molecular Formula: C18H20N4O4S
Molecular Weight: 388.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105214-54-7 |
|---|---|
| Molecular Formula | C18H20N4O4S |
| Molecular Weight | 388.44 |
| IUPAC Name | methyl 4-[[2-(6-morpholin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate |
| Standard InChI | InChI=1S/C18H20N4O4S/c1-25-18(24)13-2-4-14(5-3-13)19-16(23)12-27-17-7-6-15(20-21-17)22-8-10-26-11-9-22/h2-7H,8-12H2,1H3,(H,19,23) |
| Standard InChI Key | WBLJUBWSHGYYHL-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3CCOCC3 |
Introduction
Methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that combines elements of pyridazine, morpholine, and benzoate structures. This compound is of interest in medicinal chemistry due to its potential pharmacological activities, which can be attributed to the presence of these functional groups.
Molecular Formula and Weight
-
Molecular Formula: CHNOS
-
Molecular Weight: Approximately 432.5 g/mol
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyridazine core, attachment of the morpholine ring, and incorporation of the sulfanylacetamido and benzoate groups. The process requires careful control of reaction conditions to achieve high yields and purity.
Antimicrobial and Anticancer Activities
Compounds with similar structures, such as those containing morpholine and pyridazine rings, have shown promising antimicrobial and anticancer activities. For instance, derivatives of pyridazine have been explored for their potential in inhibiting bacterial and fungal growth, as well as their anticancer properties against various cell lines .
Molecular Docking Studies
Molecular docking studies can provide insights into how these compounds interact with biological targets, such as enzymes or receptors. Such studies are crucial for understanding the mechanism of action and optimizing the compound's design for improved efficacy.
Future Directions
Future research should focus on synthesizing and characterizing this compound, followed by comprehensive biological evaluations to determine its efficacy and safety. Additionally, molecular modeling and docking studies can help elucidate its mechanism of action and guide structural modifications to enhance its pharmacological properties.
Note: The specific compound "methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate" does not appear to have detailed research findings available in the current literature. The information provided is based on related compounds and general principles of medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume